molecular formula C25H25ClN6OS B10938832 N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylacetyl)hydrazinecarbothioamide

N-[1-(3-chlorobenzyl)-1H-pyrazol-4-yl]-2-(1,2,3,4-tetrahydro-9H-carbazol-9-ylacetyl)hydrazinecarbothioamide

Cat. No.: B10938832
M. Wt: 493.0 g/mol
InChI Key: VCYYYTHQDFCSAY-UHFFFAOYSA-N
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Description

N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a combination of pyrazole, carbazole, and hydrazinecarbothioamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the core structures, such as the pyrazole and carbazole derivatives, followed by their functionalization and coupling.

    Preparation of Pyrazole Derivative: The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Preparation of Carbazole Derivative: The carbazole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone.

    Coupling Reactions: The final step involves the coupling of the pyrazole and carbazole derivatives with hydrazinecarbothioamide under appropriate conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Material Science:

Mechanism of Action

The mechanism of action of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can be compared with other compounds that have similar structural features, such as:
    • **N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE derivatives.
    • Pyrazole-based compounds: .

      Carbazole-based compounds: .

Uniqueness

The uniqueness of N-[1-(3-CHLOROBENZYL)-1H-PYRAZOL-4-YL]-2-[2-(1,2,3,4-TETRAHYDRO-9H-CARBAZOL-9-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE lies in its combination of pyrazole, carbazole, and hydrazinecarbothioamide moieties, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C25H25ClN6OS

Molecular Weight

493.0 g/mol

IUPAC Name

1-[1-[(3-chlorophenyl)methyl]pyrazol-4-yl]-3-[[2-(1,2,3,4-tetrahydrocarbazol-9-yl)acetyl]amino]thiourea

InChI

InChI=1S/C25H25ClN6OS/c26-18-7-5-6-17(12-18)14-31-15-19(13-27-31)28-25(34)30-29-24(33)16-32-22-10-3-1-8-20(22)21-9-2-4-11-23(21)32/h1,3,5-8,10,12-13,15H,2,4,9,11,14,16H2,(H,29,33)(H2,28,30,34)

InChI Key

VCYYYTHQDFCSAY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2CC(=O)NNC(=S)NC4=CN(N=C4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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